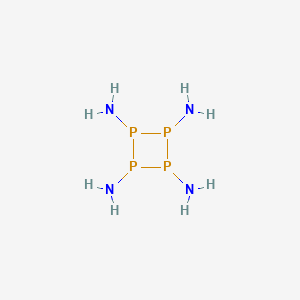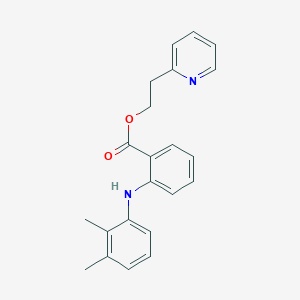
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate is an organic compound that features a pyridine ring, an aniline derivative, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to produce the pyridine ester. This is followed by a nucleophilic substitution reaction where the ester is reacted with 2,3-dimethylaniline under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group in the aniline derivative can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields pyridine N-oxides, while reduction of the nitro group results in the corresponding amine.
科学的研究の応用
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)ethyl benzoate: Lacks the aniline derivative, making it less versatile in certain applications.
2-(Pyridin-2-yl)ethyl 2-anilinobenzoate: Similar structure but without the dimethyl groups, which can affect its reactivity and properties.
Uniqueness
2-(Pyridin-2-yl)ethyl 2-(2,3-dimethylanilino)benzoate is unique due to the presence of both the pyridine ring and the 2,3-dimethylanilino group. This combination provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
106724-34-9 |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-pyridin-2-ylethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C22H22N2O2/c1-16-8-7-12-20(17(16)2)24-21-11-4-3-10-19(21)22(25)26-15-13-18-9-5-6-14-23-18/h3-12,14,24H,13,15H2,1-2H3 |
InChIキー |
LPWCFPMWEFFRJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCC3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
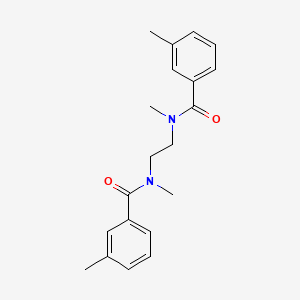
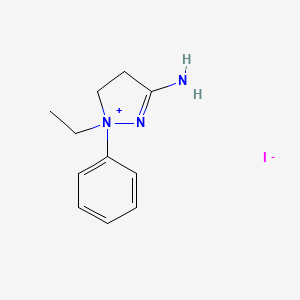
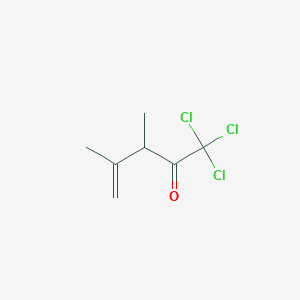

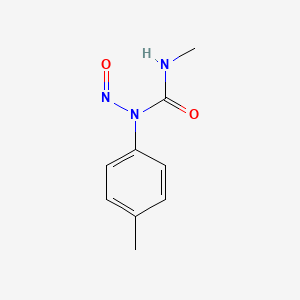
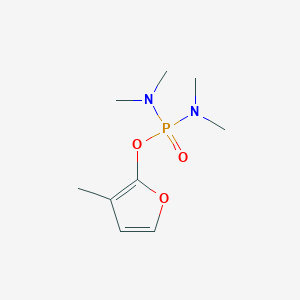

![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
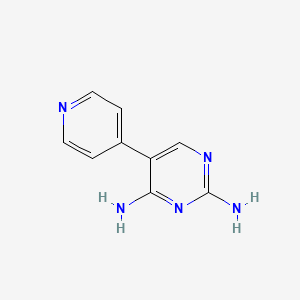
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
